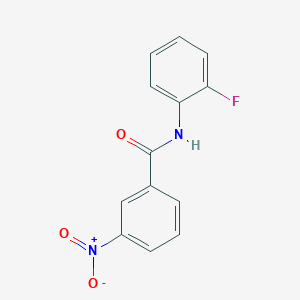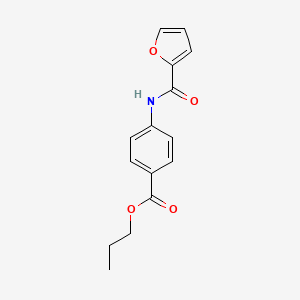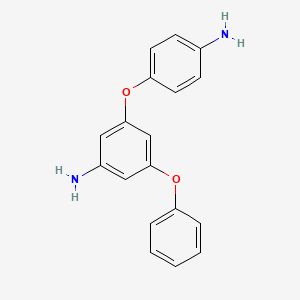
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine is an aromatic amine compound characterized by the presence of two phenoxy groups and an amino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-phenoxy)-5-phenoxy-phenylamine typically involves the nucleophilic substitution reaction of 4-nitrophenol with 3,5-diaminobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or arylated phenoxy derivatives.
Aplicaciones Científicas De Investigación
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-phenoxy)-5-phenoxy-phenylamine involves its interaction with reactive oxygen species (ROS). The compound can act as a fluorescent probe, reacting with ROS to produce a fluorescent signal. This reaction is facilitated by the presence of the phenoxy and amino groups, which can undergo oxidation and reduction reactions, respectively .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[6-(4′-Hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF)
- 2-[6-(4′-Amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF)
Uniqueness
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine is unique due to its dual phenoxy groups, which enhance its reactivity and versatility in various chemical reactions. This structural feature distinguishes it from other similar compounds, making it particularly useful in the synthesis of complex organic molecules and the development of advanced materials.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3-(4-aminophenoxy)-5-phenoxyaniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15/h1-12H,19-20H2 |
Clave InChI |
LPEBHNULBIWCHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)

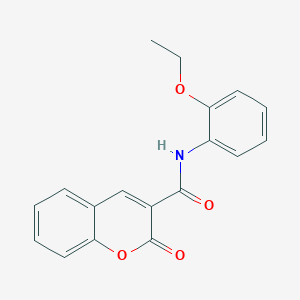
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
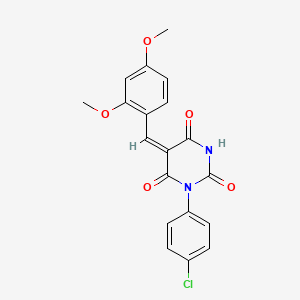
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)
